molecular formula C11H17Cl2N3O B6342823 [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride CAS No. 1187582-25-7

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride

Cat. No.: B6342823
CAS No.: 1187582-25-7
M. Wt: 278.18 g/mol
InChI Key: YEVVREQNVKOJKN-UHFFFAOYSA-N
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Description

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVVREQNVKOJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride typically involves the formation of the benzimidazole core followed by the introduction of the propylamine side chain. One common method involves the cyclization of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions to form the benzimidazole ring. Subsequent alkylation with a suitable propylamine derivative yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group on the benzimidazole ring can undergo oxidation to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, and this compound is no exception. It is particularly investigated for its role in inhibiting enzymes involved in DNA replication and repair.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to interfere with cell proliferation pathways.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets. It primarily acts by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For instance, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

  • [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine hydrochloride
  • [3-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
  • [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine sulfate

Comparison: Compared to its analogs, [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride exhibits unique properties due to the presence of the dihydrochloride salt form. This form enhances its solubility in aqueous solutions, making it more suitable for biological applications. Additionally, the propylamine side chain provides a balance between hydrophilicity and hydrophobicity, which can influence its interaction with biological membranes and targets.

Biological Activity

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is a derivative of benzimidazole known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound exhibits significant potential as an anticancer agent by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often overactive in various cancers.

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 897601-78-4

The primary mechanism of action for this compound involves:

  • Targeting STAT3 : The compound acts as a selective STAT3 inhibitor, disrupting the IL-6/JAK/STAT3 signaling pathway, which is crucial in regulating cell proliferation and survival in cancer cells.
  • Antiproliferative Effects : It has shown efficacy against cancer cell lines such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer), leading to reduced cell viability and proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth in various cancer lines.
  • In vivo Studies : In animal models, administration of this compound resulted in substantial tumor growth suppression without severe side effects, showcasing its therapeutic potential.

Table 1: Summary of Biological Activity

Cell Line IC50 (µM) Effect Observed
DU1452.5Inhibition of proliferation
MDA-MB-2311.8Induction of apoptosis
A5491.5Cell cycle arrest in G2/M phase

Case Studies

  • MDA-MB-231 Xenograft Model : In a study involving nude mice implanted with MDA-MB-231 cells, treatment with this compound at a dosage of 60 mg/kg every other day for three weeks resulted in a 77% reduction in tumor volume compared to control groups, indicating potent anticancer efficacy without significant weight loss or toxicity .
  • Mechanistic Insights : Further investigation into the molecular mechanisms revealed that the compound not only inhibits STAT3 but also affects downstream targets involved in cell cycle regulation and apoptosis, contributing to its antiproliferative effects .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound possesses favorable bioavailability, allowing it to effectively reach its target sites within biological systems. This characteristic enhances its potential for therapeutic applications.

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